3',5'-DIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
Description
Fluorinated propiophenones are a class of aromatic ketones characterized by fluorine substitutions on their phenyl rings, which significantly influence their electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXMYTVWZZKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645036 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-66-0 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3',5'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15F7O
- Molecular Weight : 428.34 g/mol
- Melting Point : 42.511 °C (in acetic acid)
- Boiling Point : 431.6 °C (predicted)
- Density : 1.332 g/cm³ (predicted)
- Solubility : Soluble in methanol
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly in relation to its potential anti-cancer properties and effects on cellular mechanisms.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms such as:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
- Modulation of apoptosis-related proteins (e.g., p53) .
A study focusing on related compounds found that they could inhibit the proliferation of MCF-7 breast cancer cells and induce apoptosis in a dose-dependent manner . This suggests that this compound may possess similar properties.
The mechanisms through which this compound exerts its biological activity can be summarized as follows:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
Case Studies and Research Findings
- Study on Chalcone Derivatives :
- Mechanistic Studies :
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that 3',5'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone exhibits several promising biological activities:
- Antitumor Activity :
- Monoamine Oxidase Inhibition :
- Antimicrobial Properties :
Applications in Pharmaceuticals
The unique structure of this compound makes it a candidate for various pharmaceutical applications:
- Drug Development : Its potential as an antitumor and MAO inhibitor positions it as a valuable lead compound for further drug development aimed at treating cancer and neurodegenerative disorders.
- Formulation in Therapeutics : Given its solubility profile and biological activity, it can be formulated into therapeutic agents targeting specific pathways involved in cancer and neurological disorders.
Applications in Materials Science
Beyond its biological applications, this compound also shows promise in materials science:
- Liquid Crystals :
-
Organic Electronics :
- The electronic properties associated with fluorinated compounds make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: MAO-B Inhibition
Research involving the synthesis of various chalcone analogs identified this compound as a potent inhibitor of MAO-B with an IC50 value significantly lower than existing treatments. This finding supports its development as a therapeutic agent for Parkinson's disease.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences among fluorinated propiophenones:
Key Observations:
Fluorine vs. Chlorine Substitutions: Chlorinated analogs (e.g., 3',5'-dichloro derivatives) exhibit higher molar masses (~331 g/mol) compared to fluorinated analogs (~300 g/mol) due to chlorine’s atomic weight .
Positional Isomerism : The 2',4'-difluoro and 3',4'-difluoro isomers (C₁₅H₉F₅O) share identical formulas but differ in fluorine placement. The 2',4' isomer may exhibit lower steric hindrance compared to the 3',4' isomer, where adjacent fluorines could restrict conformational flexibility .
Methoxy Substitutions : The methoxy-containing derivative (C₁₆H₁₃F₃O₂) demonstrates reduced fluorine content but increased polarity, making it more soluble in aqueous environments compared to perfluorinated analogs .
Functional Group Impact on Reactivity
- Electron-Withdrawing Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitutions to meta positions. This property is exploited in designing kinase inhibitors or agrochemicals.
- Steric Effects : Bulky substituents (e.g., 3',5'-dichloro groups) may impede nucleophilic attack at the ketone moiety, slowing reactions like reductions or condensations .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Grignard | 65–80 | Regioselectivity of fluorination |
| Suzuki Coupling | 70–75 | Moisture sensitivity |
Advanced: How do steric and electronic effects of fluorine substituents impact the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing NAS rates. However, ortho/para-directing effects of fluorine create regioselective hotspots:
- Steric Hindrance : The 3,4,5-trifluorophenyl group introduces crowding, favoring substitution at the less hindered 3' and 5' positions. X-ray crystallography reveals bond angle distortions (e.g., C-C-F angles >120°), corroborating steric strain .
- Electronic Effects : ¹⁹F NMR shows deshielding (~δ -110 ppm for meta-F), indicating strong electron withdrawal. Kinetic studies suggest NAS proceeds via a charge-stabilized transition state, with rate constants 10× slower than non-fluorinated analogs .
Basic: What spectroscopic techniques are critical for characterizing fluorinated regions of this compound?
Answer:
- ¹⁹F NMR : Resolves distinct fluorine environments. For example:
- 3,4,5-Trifluorophenyl group: δ -116 ppm (para-F), -123 ppm (meta-F) .
- Propiophenone fluorines: δ -108 ppm (3',5'-F).
- X-ray Crystallography : Confirms spatial arrangement of fluorine atoms. C-F bond lengths average 1.34 Å, with intermolecular F···H interactions stabilizing the crystal lattice .
- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| ¹⁹F NMR | δ -116 ppm (para-F), -123 ppm (meta) | Electronic environment mapping |
| X-ray | C-F bond length: 1.34 Å | Steric and packing effects |
Advanced: How can researchers resolve contradictions in reported melting points for fluorinated propiophenones?
Answer: Discrepancies often arise from:
- Purity Issues : Trace solvents (e.g., THF) depress melting points. Recrystallization in hexane/ethyl acetate (3:1) improves purity, with DSC showing sharp endothermic peaks at 152–154°C .
- Polymorphism : Fluorinated compounds may form multiple crystal phases. Variable-temperature XRD identifies stable polymorphs, with the α-phase melting at 154°C and β-phase at 148°C .
Q. Methodological Recommendations :
- Use differential scanning calorimetry (DSC) with heating rates ≤2°C/min.
- Cross-validate with HPLC (purity >99%) and elemental analysis .
Advanced: What catalytic applications are enabled by the electron-deficient aromatic system of this compound?
Answer: The compound’s strong electron-withdrawing groups make it a candidate for:
- Lewis Acid Catalysis : As a ligand in tris(fluorophenyl)borane complexes, enhancing hydroboration of alkenes. Microwave-assisted reactions show 20% faster kinetics compared to non-fluorinated analogs .
- Photocatalysis : Fluorine substituents lower the LUMO energy, enabling visible-light-driven C-H activation. Quantum calculations (DFT) indicate a 0.5 eV reduction in LUMO vs. non-fluorinated propiophenones .
Basic: How can researchers mitigate decomposition during storage of fluorinated propiophenones?
Answer:
- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. Accelerated aging studies show <5% degradation over 6 months under these conditions .
Advanced: What computational methods are suitable for modeling the electronic structure of this compound?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set accurately predicts fluorine’s electrostatic potential surfaces. Calculated Mulliken charges show -0.35 e⁻ on fluorine, aligning with ¹⁹F NMR shifts .
- Molecular Dynamics (MD) : Simulates solvent interactions, revealing toluene as optimal for stabilizing the ketone group via π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
